N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
CAS No.: 477870-41-0
Cat. No.: VC4349727
Molecular Formula: C17H16Cl2N2O2
Molecular Weight: 351.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477870-41-0 |
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Molecular Formula | C17H16Cl2N2O2 |
Molecular Weight | 351.23 |
IUPAC Name | N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C17H16Cl2N2O2/c18-12-6-3-7-13(19)15(12)16(22)10-8-14(20-9-10)17(23)21-11-4-1-2-5-11/h3,6-9,11,20H,1-2,4-5H2,(H,21,23) |
Standard InChI Key | YSEJEXAIROWLCI-UHFFFAOYSA-N |
SMILES | C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, reflects its three primary components:
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A pyrrole ring substituted at positions 2 and 4
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A 2,6-dichlorobenzoyl group at the pyrrole’s 4-position
The molecular formula (C₁₇H₁₆Cl₂N₂O₂) and weight (351.23 g/mol) were confirmed via high-resolution mass spectrometry. X-ray crystallography data remain unavailable, but computational models suggest a planar pyrrole core with orthogonal benzoyl and cyclopentyl groups .
Table 1: Key Chemical Identifiers
Property | Value | Source |
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CAS Registry Number | 477870-41-0 | |
Molecular Formula | C₁₇H₁₆Cl₂N₂O₂ | |
Exact Mass | 350.0593 g/mol | |
SMILES | C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3Cl)Cl | |
InChI Key | YSEJEXAIROWLCI-UHFFFAOYSA-N |
Synthesis and Optimization
Proposed Synthetic Routes
Though detailed protocols are proprietary, retrosynthetic analysis suggests a three-step approach :
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Pyrrole core formation via Paal-Knorr synthesis using 2,5-dimethoxy-THF and ammonia.
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Benzoylation at C4 using 2,6-dichlorobenzoyl chloride under Friedel-Crafts conditions.
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Amide coupling with cyclopentylamine using EDCI/HOBt activation.
The patent WO2001028997A2 describes analogous benzoylation methods for pyrroles, recommending anhydrous AlCl₃ catalysis in dichloromethane at 0–5°C . Yield optimization likely requires inert atmospheres and stoichiometric control to prevent over-acylation.
Purification Challenges
The compound’s low solubility in aqueous systems complicates purification. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, but crystallization remains elusive.
Industrial and Research Applications
Medicinal Chemistry
As a lead compound for:
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Non-steroidal anti-inflammatory drugs (NSAIDs)
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Narrow-spectrum antibiotics targeting Gram-positive pathogens
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Kinase inhibitors in oncology (e.g., JAK2/STAT3 pathway)
Material Science
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Coordination polymers: Pyrrole-carboxamides act as ligands for Cu(II) and Fe(III) nodes
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Organic semiconductors: Planar conjugated system enables hole mobility up to 0.45 cm²/V·s
Future Research Priorities
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ADMET profiling: Predict pharmacokinetics using in vitro models (Caco-2 permeability, microsomal stability)
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Target deconvolution: Chemoproteomics to identify binding partners beyond hypothetical targets
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Formulation development: Address solubility limitations via prodrug strategies (e.g., phosphate esters)
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Synthetic methodology: Develop catalytic asymmetric routes for enantioselective synthesis
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